molecular formula C12H9NO3S B1206872 2-Phenoxathiinamine-10,10-dioxide

2-Phenoxathiinamine-10,10-dioxide

Cat. No. B1206872
M. Wt: 247.27 g/mol
InChI Key: CUQQZSRDQFQARK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenoxathiinamine-10,10-dioxide is an organosulfur heterocyclic compound, an oxacycle and an organic heterotricyclic compound.

Scientific Research Applications

  • Chirality and Theoretical Modeling : A study by Sandu, Tablet, & Hillebrand (2013) investigated the inclusion process of phenoxathiin-10,10-dioxide in different types of cyclodextrins. This research is significant for understanding chirality in chemical compounds and for developing theoretical models using Time Dependent Density Functional Theory (TDDFT) calculations.

  • Organic Light-Emitting Diodes (OLEDs) : The use of 10-phenyl-10H-phenothiazine 5,5-dioxide derivatives in OLEDs was explored by Xiang et al. (2018). This research demonstrates the potential of such compounds in enhancing the efficiency and performance of OLEDs.

  • Polymer Science : The preparation and properties of cardopolyamides containing phenoxathiin-10,10-dioxide units were studied by Reddy & Srinivasan (1987). This work contributes to the field of polymer science, particularly in the development of new materials with unique properties.

  • Photocatalysis : Scott et al. (2019) discussed the photocatalytic degradation of phenol using nanocomposites, illustrating the potential application of phenoxathiin derivatives in environmental remediation through photocatalysis.

  • Phosphorescent Organic Luminogens : The study of room temperature phosphorescence in purely organic luminogens based on phenoxathiin derivatives was highlighted by Yang et al. (2018). This research opens up new avenues in the development of optoelectronic devices and bioimaging technologies.

  • Synthesis of Phenoxathiin Derivatives : Liu et al. (2019) explored a novel method for the synthesis of phenoxathiin derivatives, demonstrating its significance in organic chemistry and materials science.

  • Analytical Chemistry : The analytical properties of phenothiazine derivatives, including phenoxathiin, were detailed by Karpińska, Starczewska, & Puzanowska-Tarasiewicz (1996). This study is crucial for understanding the analytical applications of these compounds in various fields.

  • Biomimetic Chemistry : A study on biomimetic transamination using phenoxathiin derivatives was conducted by Hjelmencrantz & Berg (2002), showing the relevance of these compounds in mimicking biological processes.

properties

Product Name

2-Phenoxathiinamine-10,10-dioxide

Molecular Formula

C12H9NO3S

Molecular Weight

247.27 g/mol

IUPAC Name

10,10-dioxophenoxathiin-2-amine

InChI

InChI=1S/C12H9NO3S/c13-8-5-6-10-12(7-8)17(14,15)11-4-2-1-3-9(11)16-10/h1-7H,13H2

InChI Key

CUQQZSRDQFQARK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(S2(=O)=O)C=C(C=C3)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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